molecular formula C₃₄H₃₆O₆ B1139720 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol CAS No. 61330-61-8

3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

Cat. No. B1139720
CAS RN: 61330-61-8
M. Wt: 540.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of complex organic molecules, such as "3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol," involves understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These aspects are crucial for applications across various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for "3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol" are not detailed, related research indicates the use of reactions such as condensation, alkylation, and cycloaddition. For instance, the synthesis of peripherally substituted phthalocyanines from simpler benzyl and phthalonitrile precursors demonstrates the complexity of synthesizing multi-substituted organic compounds (Aktaş Kamiloğlu et al., 2018)(source).

Molecular Structure Analysis

X-ray crystallography and quantum-chemical calculations are pivotal for determining the molecular structure of organic compounds. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was elucidated using these methods, highlighting the role of intramolecular interactions in defining molecular geometry (Shtabova et al., 2005)(source).

Chemical Reactions and Properties

Chemical reactions of complex molecules can lead to the formation of novel compounds with unique properties. The reactivity often depends on the functional groups present and the molecule's overall structure. For instance, the study on triazole and triazolinone derivatives shows how variations in molecular structure influence their reactivity and tautomerism (Kubota & Uda, 1973)(source).

Physical Properties Analysis

The physical properties of organic molecules, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on compounds with complex substitution patterns, like those with multiple methoxy groups, can provide insights into how structural features affect these properties.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding a compound's behavior in different chemical environments. The synthesis and properties of carbocations with methoxy substituents illustrate how substituents' nature and positioning can impact a molecule's chemical behavior and stability (Ito et al., 1999)(source).

Scientific Research Applications

Synthetic Routes and Chemical Properties

  • Synthetic Routes for Heterocyclic Compounds : The synthesis of heterocyclic compounds, including 1,2,3-triazoles, is a significant area of research with applications in drug discovery and material science. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) are among the most prominent methods for synthesizing 1,2,3-triazoles, which are known for their stability and wide range of biological activities. These synthetic routes are eco-friendly and can be applied to the industrial synthesis of new drugs and other areas (de Souza et al., 2019).

  • Analytical Techniques for Pharmaceutical Products : Sophisticated analytical techniques have been developed for the determination of anti-diabetic drug empagliflozin, showcasing the methodical insights into the determination of complex organic molecules in various pharmaceutical products. This highlights the importance of validated analytical methods with high accuracy and reliability, essential for quality control in pharmaceuticals (Danao, 2021).

  • Environmental and Biological Applications : Research on the environmental concentrations and toxicology of brominated phenols, such as 2,4,6-tribromophenol, underscores the significance of understanding the environmental impact and biological effects of synthetic compounds. This is particularly relevant for compounds that are widely produced or occur as degradation products of other substances (Koch & Sures, 2018).

  • Supramolecular Chemistry and Material Science : Benzene-1,3,5-tricarboxamide (BTA) serves as a versatile ordering moiety in supramolecular chemistry, with applications ranging from nanotechnology to polymer processing. The simple structure and self-assembly behavior of BTAs demonstrate the potential for using complex organic molecules in creating advanced materials (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes information on toxicity, flammability, environmental impact, etc.


Future Directions

This involves understanding the potential future applications and research directions for the compound. It includes potential uses, areas of research interest, and unanswered questions about the compound.


I hope this helps! If you have any specific questions about these topics, feel free to ask.


properties

IUPAC Name

3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863326
Record name 2,3,4,6-Tetra-O-benzylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Synthesis routes and methods

Procedure details

Name
CC1(O)OC(COCc2ccccc2)C(OCc2ccccc2)C(OCc2ccccc2)C1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.